N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide
Description
N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core. Key structural attributes include:
- Methyl groups at positions 2 and 8, which influence steric and electronic properties.
- A 2-methoxyacetamide side chain that enhances solubility and modulates target interactions.
Its synthesis typically involves multi-step condensation and cyclization reactions, with challenges in regioselectivity and yield optimization .
Properties
IUPAC Name |
N-(4,12-dimethyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-7-4-10-9(5-14-13-15-8(2)16-19(10)13)12(21)18(7)17-11(20)6-22-3/h4-5H,6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINOFUOCBZXKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC(=NN23)C)C(=O)N1NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes for N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide generally involve multi-step synthesis processes:
Starting Materials: : The synthesis often begins with pyridine derivatives and involves constructing the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.
Reaction Conditions: : Key steps may include cyclization reactions under controlled temperature and pH, facilitated by catalysts or reagents such as Lewis acids.
Functional Group Modifications:
Chemical Reactions Analysis
N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized, particularly at positions susceptible to electrophilic attack, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can occur, often targeting the carbonyl group, with reducing agents such as lithium aluminum hydride.
Substitution: : Functional groups can be substituted under appropriate conditions, for instance, halogenation with reagents like N-bromosuccinimide (NBS).
Major products from these reactions depend on the specific functional groups involved and the conditions under which the reactions are conducted.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: : Its structure serves as a scaffold for developing new compounds with potential chemical properties.
Biology: : The compound’s interaction with biological systems can be studied for potential use in drug development.
Medicine: : It may have therapeutic applications due to its potential to interact with specific biological targets.
Industry: : The compound can be used as an intermediate in synthesizing other complex molecules for various industrial purposes.
Mechanism of Action
The exact mechanism of action of N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide involves its interaction with molecular targets:
Molecular Targets: : The compound may interact with enzymes or receptors within biological systems.
Pathways Involved: : These interactions can lead to modulation of specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazolo-pyrimidine derivatives, focusing on molecular features, biological activities, and pharmacokinetic properties.
Structural Differences and Functional Group Impact
Key Observations :
- The methoxyacetamide in the target compound provides superior aqueous solubility compared to ester-containing analogs (e.g., ’s benzoate ester) .
Key Observations :
- The target compound’s methoxyacetamide may offer broader target versatility (e.g., kinase vs. antimicrobial pathways) compared to analogs with rigid substituents (e.g., ’s pyridylmethyl group) .
- Methyl groups at positions 2 and 8 could reduce cytotoxicity risks associated with halogenated analogs (e.g., ’s chlorobenzyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
